2,5-Difluoro-3,4-dimethoxybenzoic acid

Description

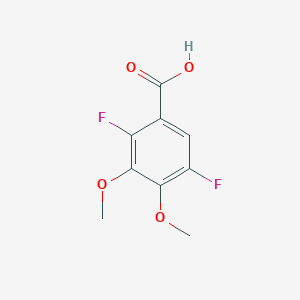

2,5-Difluoro-3,4-dimethoxybenzoic acid is a fluorinated and methoxylated derivative of benzoic acid. Its molecular formula is C₉H₈F₂O₄, with a calculated molecular weight of 218.15 g/mol. The compound features two fluorine atoms at the 2- and 5-positions of the benzene ring and two methoxy (-OCH₃) groups at the 3- and 4-positions, adjacent to the carboxylic acid (-COOH) functional group.

The electronic effects of fluorine (electron-withdrawing) and methoxy (electron-donating) substituents influence its physicochemical properties, such as acidity, solubility, and reactivity. These attributes make it a candidate for applications in pharmaceutical intermediates, agrochemicals, or reference standards.

Properties

Molecular Formula |

C9H8F2O4 |

|---|---|

Molecular Weight |

218.15 g/mol |

IUPAC Name |

2,5-difluoro-3,4-dimethoxybenzoic acid |

InChI |

InChI=1S/C9H8F2O4/c1-14-7-5(10)3-4(9(12)13)6(11)8(7)15-2/h3H,1-2H3,(H,12,13) |

InChI Key |

YTDOXBVPUQSXGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1OC)F)C(=O)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituent patterns, molecular weights, and applications of 2,5-difluoro-3,4-dimethoxybenzoic acid with related benzoic acid derivatives:

Key Observations:

- Substituent Position Effects : Fluorine at the 2-position (as in this compound) may increase acidity compared to 3,5-difluorobenzoic acid due to proximity to the -COOH group. Methoxy groups at 3,4-positions may sterically hinder reactions or alter solubility.

- Molecular Weight : Brominated analogs (e.g., 2-bromo-4,5-dimethoxybenzoic acid) exhibit higher molecular weights (~261 g/mol) due to bromine’s atomic mass .

- Safety and Handling : 2,4-Difluoro-3,5-dimethoxybenzoic acid has documented safety protocols (e.g., first-aid measures for inhalation), suggesting similar precautions apply to the target compound .

Physicochemical Properties

- Acidity: Fluorine’s electron-withdrawing nature enhances the acidity of benzoic acid derivatives. For example, 3,5-difluorobenzoic acid (pKa ~2.8) is more acidic than non-fluorinated analogs. The target compound’s acidity is expected to be further modulated by methoxy groups, which may donate electrons via resonance, partially counteracting fluorine’s effects.

- Solubility : Methoxy groups improve lipophilicity, whereas hydroxyl groups (as in 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid) enhance water solubility. The target compound likely has moderate solubility in polar organic solvents.

Preparation Methods

Defluorination and Hydroxylation of Tetrafluorophthalic Acid

The primary route to this compound begins with tetrafluorophthalic acid, which undergoes defluorination hydroxylation in the presence of excess sodium hydroxide or potassium hydroxide (5–20 molar equivalents) at 40–90°C for 6–9 hours. This step generates 2,4,5-trifluoro-3-hydroxyphthalic acid salt, which is subsequently acidified to pH 1.0–6.0 with hydrochloric or sulfuric acid under decarboxylation conditions (140–160°C, 4–7 hours). The decarboxylation step yields 2,4,5-trifluoro-3-hydroxybenzoic acid, a critical intermediate for downstream methylation.

Methylation of 2,4,5-Trifluoro-3-hydroxybenzoic Acid

The introduction of methoxy groups occurs via reaction with dimethyl carbonate (DMC) in the presence of organic tertiary amines such as N,N-diisopropylethylamine (DIPEA) and acidic inorganic salts like potassium dihydrogen phosphate. Under optimized conditions (170°C, 8 hours), this step primarily produces 2,4,5-trifluoro-3-methoxybenzoic acid. However, competing methylation at adjacent positions leads to the formation of this compound as a byproduct. For instance, Example 23 of CN111253241A reports that extending the reaction time to 10 hours at 170°C with DIPEA and potassium dihydrogen phosphate resulted in an 8.07% yield of the dimethoxy derivative alongside the primary product.

Reaction Optimization and Byproduct Control

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly influences the selectivity toward dimethoxy byproduct formation. Comparative studies from patent examples demonstrate:

| Example | Catalyst System | Solvent | Temperature (°C) | Time (h) | Target Compound Yield |

|---|---|---|---|---|---|

| 11 | DIPEA + KH2PO4 | DMF/DMC | 170 | 8 | Not detected |

| 23 | DIPEA + KH2PO4 | Water/DMC | 170 | 10 | 8.07% |

| 24 | KI + DMAP | Water/DMC | 170 | 8 | 3.01% |

Data derived from CN111253241A.

The use of DIPEA with potassium dihydrogen phosphate in a water/DMC solvent system promotes partial dimethylation, likely due to enhanced nucleophilic substitution at the 4-position fluorine atom. In contrast, potassium iodide (KI) and 4-dimethylaminopyridine (DMAP) in Example 24 reduced dimethoxy byproduct formation to 3.01%, suggesting that iodide ions may inhibit over-alkylation.

Mechanistic Insights into Dimethoxy Byproduct Formation

The unexpected formation of this compound arises from a tandem defluorination-methylation mechanism. Under basic conditions, the 4-position fluorine in 2,4,5-trifluoro-3-methoxybenzoic acid undergoes hydrolysis to a hydroxyl group, which subsequently reacts with DMC to introduce the second methoxy group. This pathway is corroborated by the presence of residual hydroxyl intermediates in patent chromatographic analyses.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2,5-difluoro-3,4-dimethoxybenzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid precursor. For example:

- Step 1 : Fluorination of a dihydroxybenzoic acid derivative using fluorinating agents like DAST (diethylaminosulfur trifluoride) at low temperatures (−78°C to 0°C) to avoid side reactions.

- Step 2 : Methoxylation via nucleophilic substitution (e.g., using methyl iodide and a base like K₂CO₃ in DMF at 60–80°C).

- Optimization : Control stoichiometry to prevent over-fluorination and monitor reaction progress via TLC or HPLC. Purification by recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves yield .

Q. How can NMR spectroscopy distinguish between positional isomers of difluorinated methoxybenzoic acids?

- Methodological Answer :

- ¹⁹F NMR : Fluorine chemical shifts are sensitive to substituent positions. For this compound, the deshielding effect of adjacent methoxy groups will split fluorine signals into distinct doublets (e.g., δ −110 to −115 ppm).

- ¹H NMR : Methoxy protons appear as singlets (δ 3.8–4.0 ppm), while aromatic protons adjacent to fluorine exhibit coupling (J ~8–12 Hz). COSY and NOESY can confirm spatial proximity of substituents .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the aromatic ring.

- Moisture : Use desiccants (e.g., silica gel) in sealed containers, as hydrolysis of methoxy groups can occur under humid conditions.

- Temperature : Long-term storage at −20°C minimizes thermal decomposition. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How does the electronic interplay between fluorine and methoxy substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Electron-Withdrawing Fluorine : Activates the ring for NAS at positions ortho/para to fluorine.

- Electron-Donating Methoxy : Deactivates the ring but directs substitution to meta positions. Computational studies (DFT, e.g., B3LYP/6-31G*) can predict reactive sites by mapping electrostatic potential surfaces. Experimental validation involves reacting the compound with nucleophiles (e.g., amines) under controlled pH (7–9) and monitoring regioselectivity via LC-MS .

Q. What strategies resolve contradictions in reported biological activities of fluorinated benzoic acid derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., COX-2 inhibition). Discrepancies may arise from assay conditions (pH, solvent DMSO%).

- Structural Analogues : Synthesize and test derivatives (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to isolate the impact of methoxy vs. hydroxyl groups.

- Molecular Docking : Use software like AutoDock Vina to correlate binding affinity with substituent positioning in enzyme active sites .

Q. How can scalability challenges in the synthesis of this compound be addressed for industrial research?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions during fluorination.

- Catalysis : Replace stoichiometric fluorinating agents with catalytic methods (e.g., KF/alumina with crown ethers).

- Green Solvents : Switch from DMF to cyclopentyl methyl ether (CPME) for safer large-scale methoxylation .

Q. What advanced analytical techniques are required to characterize trace impurities in high-purity this compound?

- Methodological Answer :

- HPLC-HRMS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. HRMS (ESI+) identifies impurities via exact mass (e.g., m/z 231.0425 for de-fluorinated byproducts).

- NMR Relaxometry : Detects residual solvents (e.g., DMF) at ppm levels.

- X-ray Crystallography : Resolves structural ambiguities in crystalline batches .

Key Research Gaps and Contradictions

- Fluorine vs. Methoxy Reactivity : Conflicting reports on whether fluorine or methoxy groups dominate directing effects in electrophilic substitution (see vs. 11).

- Biological Activity : Some studies suggest anti-inflammatory properties, while others report negligible activity, possibly due to assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.